2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine
描述
属性
IUPAC Name |
2-cyclopropyl-6-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c13-11-6-10(9-2-1-5-14-7-9)15-12(16-11)8-3-4-8/h1-2,5-8H,3-4H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFBDOUCVGFUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Copper(I)-Catalyzed Coupling in Microwave Irradiation
One efficient method involves copper(I) iodide catalysis with N,N'-dimethylethylenediamine as a ligand in 1,4-dioxane solvent under microwave irradiation at 120 °C for 30 minutes. The reaction mixture typically contains:
- 4-(Pyridin-3-yl)pyrimidin-2-amine as the core substrate.
- Copper(I) iodide (CuI).
- Anhydrous potassium carbonate as the base.
- 2-bromo-1-methyl-4-nitrobenzene or similar aryl bromides as coupling partners.
- Dimethylethylenediamine (DMEDA) as a ligand.
After microwave heating, the reaction is worked up by adding ammonium hydroxide and brine, followed by extraction with ethyl acetate. The organic layer is dried and purified by silica gel column chromatography, yielding the desired intermediate or final product as a yellowish solid with yields up to 79% and melting points around 194-196 °C.
Experimental Data Summary:
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide (0.5 mmol) |
| Ligand | N,N'-Dimethylethylenediamine (0.5 mmol) |
| Solvent | 1,4-Dioxane (5 mL) |
| Base | Anhydrous K2CO3 (4 mmol) |
| Temperature | 120 °C |
| Time | 0.5 hours (microwave irradiation) |
| Yield | 79% |
| Purification | Silica gel chromatography (ethyl acetate:chloroform 50:50) |
| Characterization | Melting point 194-196 °C; ES-MS m/z 308.1; 1H NMR consistent with structure |
This method is advantageous for its short reaction time and relatively high yield, leveraging microwave-assisted catalysis to enhance reaction kinetics.
Copper(I)-Catalyzed Coupling under Inert Atmosphere (Schlenk Technique)
A more classical approach uses copper(I) iodide catalysis with potassium carbonate and potassium iodide in 1,4-dioxane solvent under nitrogen atmosphere, employing Schlenk techniques to maintain inert conditions. The reaction is typically run at 110 °C for 24 hours.
Experimental Data Summary:
| Parameter | Details |
|---|---|
| Catalyst | Copper(I) iodide (2.39 g, 0.0125 mmol) |
| Ligand | N,N'-Dimethylethylenediamine (1.10 g, 0.0125 mmol) |
| Base | Anhydrous K2CO3 (14.0 g, 0.1 mol) |
| Additive | Potassium iodide (2.08 g, 0.0125 mol) |
| Solvent | 1,4-Dioxane (250 mL) |
| Temperature | 110 °C |
| Time | 24 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 60% |
| Purification | Column chromatography (DMC/Methanol gradient) |
| Characterization | 1H NMR and LC-MS consistent with target compound |
This method is suited for larger scale synthesis where inert atmosphere control is feasible. The longer reaction time is compensated by good reproducibility and moderate yield.
Base-Promoted Coupling Using Potassium tert-Butylate in DMSO
An alternative preparation involves the use of potassium tert-butylate as a strong base in dimethyl sulfoxide (DMSO) solvent, with PS-CuO (polymer-supported copper oxide) as catalyst, at 120 °C for 12 hours.
The crude product is further treated with stannous chloride and concentrated hydrochloric acid in methanol at 50 °C for 8 hours to reduce any nitro intermediates to amines. The final product is isolated by aqueous workup and purified by column chromatography.
Experimental Data Summary:
| Parameter | Details |
|---|---|
| Catalyst | PS-CuO (20 wt% CuO in polymer support) |
| Base | Potassium tert-butylate (KOtBu) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 120 °C |
| Time | 12 hours |
| Post-treatment | Stannous chloride + HCl in MeOH, 50 °C, 8 hours |
| Yield | 67% |
| Purification | Column chromatography (hexane:ethyl acetate 4:1) |
| Characterization | 1H NMR confirms structure |
This method is notable for the use of polymer-supported catalysts and strong base conditions, allowing effective coupling and subsequent reduction steps in one-pot sequences.
Comparative Summary of Preparation Methods
| Method | Catalyst & Ligand | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Microwave-assisted CuI/DMEDA catalysis | CuI, DMEDA | 1,4-Dioxane | 120 °C | 0.5 h | 79 | Fast, high yield, microwave irradiation |
| CuI catalysis under inert atmosphere | CuI, DMEDA, K2CO3, KI | 1,4-Dioxane | 110 °C | 24 h | 60 | Inert atmosphere, scalable |
| KOtBu base with PS-CuO catalyst | PS-CuO, KOtBu | DMSO | 120 °C | 12 h | 67 | Polymer-supported catalyst, includes reduction |
Mechanistic Insights and Reaction Conditions
- The copper(I)-catalyzed methods rely on Ullmann-type coupling mechanisms where copper mediates the formation of C-N bonds between the pyrimidin-2-amine and aryl halides.
- Ligands such as N,N'-dimethylethylenediamine stabilize the copper catalyst and enhance reaction rates.
- Microwave irradiation accelerates the reaction by rapid heating and energy transfer.
- The use of strong bases (K2CO3, KOtBu) deprotonates amines to increase nucleophilicity.
- Post-reaction purification by silica gel chromatography ensures removal of metal residues and byproducts.
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yield.
- Inert atmosphere conditions prevent oxidation of copper catalysts and sensitive intermediates, improving reproducibility.
- Polymer-supported catalysts offer easier catalyst recovery and potential for reuse, aligning with green chemistry principles.
- Reaction temperature optimization around 110–120 °C is critical for balancing reaction rate and product stability.
- Use of different aryl halides and amine substrates allows structural diversification of the pyrimidine core.
化学反应分析
Types of Reactions
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical) and CaCo-2 (colon adenocarcinoma) cells. In vitro studies have shown that this compound can induce apoptosis by modulating key signaling pathways related to cell survival and proliferation.
Mechanism of Action
The compound interacts with specific enzymes and receptors, inhibiting their activity, which leads to altered cellular functions. For instance, it has been reported to disrupt mitochondrial functions by affecting the electron transport chain, ultimately leading to cell death.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound adheres to Lipinski's rule of five, indicating favorable oral bioavailability. This characteristic is crucial for its potential therapeutic applications.
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its unique structure allows it to fit into enzyme active sites, influencing their activity and potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders.
Cell Signaling Modulation
this compound has been shown to modulate cell signaling pathways by altering the phosphorylation states of key proteins. This modulation can impact gene expression and cellular metabolism, making it a valuable tool for studying cellular processes.
Agricultural Applications
Development of Agrochemicals
Due to its unique structural properties, this compound is also being explored in the development of agrochemicals. Its ability to inhibit specific biological pathways makes it a candidate for creating herbicides or pesticides that target particular plant or pest systems without affecting non-target species.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that the compound's ability to modulate apoptotic signaling makes it a promising candidate for further development as an anticancer agent.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers investigated the interaction between this compound and a specific kinase involved in cancer progression. The results indicated that this compound effectively inhibited the kinase activity, leading to reduced tumor growth in animal models.
作用机制
The mechanism of action of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved.
相似化合物的比较
Structural and Functional Variations
The table below summarizes key structural and functional differences between 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine and related compounds:
Key Observations
Core Structure Impact: The pyrimidine core in the target compound offers simplicity and synthetic accessibility compared to fused heterocycles like thieno- or pyrido-pyrimidines . However, fused systems (e.g., thieno[2,3-d]pyrimidine) may enhance planar rigidity, improving target binding in kinase inhibitors . Tricyclic derivatives () exhibit distinct receptor selectivity (e.g., M4 mAChR) due to extended π-systems and conformational constraints .
Substituent Effects: Cyclopropyl Group: Present in both the target compound and ’s furan analog, this substituent likely enhances metabolic stability by resisting oxidative degradation . Pyridin-3-yl vs. Fluoropyridinyl: The pyridin-3-yl group (target compound and ) may engage in hydrogen bonding or π-π stacking, whereas fluorine in ’s analog could improve lipophilicity and blood-brain barrier penetration . Furan vs.
Biological Applications: The thieno[2,3-d]pyrimidine analog () is explicitly tested in breast cancer models, implying kinase inhibitory activity . Fluoropyridinyl derivatives () are cataloged as ligands, likely in high-throughput screening for kinase or receptor targets .
生物活性
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Structural Overview
The compound features a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position. This unique structure contributes to its pharmacological properties, particularly as an inhibitor of the Serine/threonine-protein kinase ATR , which plays a crucial role in the DNA damage response pathway.
Target Enzymes
The primary target of this compound is ATR, which is involved in cell cycle regulation and DNA repair mechanisms. By inhibiting ATR, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells.
Biochemical Pathways
Upon inhibition of ATR, several cellular processes are affected:
- Cell Cycle Arrest : Prevents cells from progressing through the cell cycle, particularly at the G2/M checkpoint.
- Impaired DNA Repair : Leads to accumulation of DNA damage, ultimately triggering apoptotic pathways.
Anticancer Effects
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including HeLa cells, by modulating critical signaling pathways associated with cell survival and apoptosis.
Inhibition of CDK2
The compound has also been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is essential for cell cycle progression, and its inhibition can lead to similar effects as ATR inhibition, reinforcing the compound's potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability. Preliminary studies suggest favorable pharmacokinetic profiles that warrant further investigation.
Comparative Analysis
To contextualize the biological activity of this compound, comparisons with similar pyrimidine derivatives can be made:
| Compound Name | Primary Activity | Notes |
|---|---|---|
| This compound | ATR inhibition | Induces apoptosis in cancer cells |
| 2-(Pyridin-2-yl)pyrimidine derivatives | Varies (antimicrobial/anticancer) | Structural variations affect activity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Different structural features |
Case Studies and Research Findings
- Antimalarial Activity : A related study on trisubstituted pyrimidines demonstrated their potential against Plasmodium falciparum, indicating that structural modifications can enhance biological activity against specific targets like malaria parasites .
- Inhibition Studies : Inhibitory effects on cytochrome P450 enzymes were noted in similar compounds due to specific substituents. This suggests that while enhancing efficacy against certain targets (e.g., ATR), care must be taken to minimize adverse interactions with metabolic pathways .
- Structure–Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyridine and pyrimidine rings can significantly alter biological activity. For instance, variations in nitrogen positioning in pyridine rings have been linked to changes in potency against various biological targets .
常见问题
Q. What are the established synthetic routes for 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with cyclopropyl or pyridyl groups. For example, chloroalkylpyrimidines can react with cyclopropylamine under nucleophilic substitution conditions. Ammonia or amine sources are used to introduce the amino group . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Yields vary from 40–70% depending on steric and electronic effects (Table 1).
Table 1 : Synthesis Optimization Parameters
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | None | DMF | 100 | 55 |
| Cross-Coupling | Pd(PPh₃)₄ | THF | 80 | 68 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR : and NMR identify proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm) and cyclopropyl carbons (δ 10–15 ppm) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for studying interactions with biological targets .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 227.1).
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Kinase or protease inhibition measured via fluorescence or colorimetry (IC₅₀ values reported in µM).
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ of 5–20 µM in HeLa cells) .
- Solubility and Stability : HPLC monitors degradation under physiological pH (e.g., t₁/₂ > 24 h at pH 7.4).
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error synthesis. For example, ICReDD integrates reaction path searches using quantum chemistry to identify low-energy pathways . Molecular docking (AutoDock Vina) screens derivatives for target binding (e.g., EGFR kinase), prioritizing candidates with ΔG < -8 kcal/mol .
Q. What experimental design strategies optimize reaction conditions for scaled synthesis?
- Methodological Answer : Design of Experiments (DoE) minimizes variables. A central composite design (CCD) evaluates temperature, catalyst loading, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C, 5 mol% Pd, THF:H₂O 4:1), achieving 85% yield with <5% side products .
Q. How can mechanistic studies elucidate the compound’s pharmacological mode of action?
- Methodological Answer : Advanced techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
